tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRZYWPCHJFVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide, potassium hydroxide, or sodium methoxide |
| Solvent | Water, tetrahydrofuran, or tert-butanol |
| Temperature | 50–120°C |
| Reaction Time | 0.5–5 hours |
| Yield | Not explicitly stated, but described as "good" in patent WO2009133778 |
The base selectively cleaves the alkoxycarbonylamino group at the piperidine 3-position while preserving the tert-butoxycarbonyl (Boc) group at position 1. This method is scalable and avoids harsh acidic conditions, making it suitable for industrial production ().
Enantioselective Synthesis
For the (S)-enantiomer, chiral resolution or asymmetric synthesis is required. The patent () specifies that optically active intermediates (Formula 2') are synthesized using tert-butyl dicarbonate under controlled conditions.
Purification and Characterization
Post-reaction workup involves filtration, extraction, and crystallization. Analytical data from commercial sources () confirm the compound’s identity:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | PubChem |
| Molecular Weight | 256.34 g/mol | Calpac Lab |
| Purity | ≥97% (HPLC) | GlpBio |
Practical Considerations
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and alcohols, with stock solutions prepared at 10–100 mM concentrations ().
- Stability : Stable at −20°C for long-term storage but sensitive to prolonged exposure to moisture ().
Industrial and Research Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuroactive agents. Its Boc-protected amine allows further functionalization at the piperidine nitrogen.
Biological Activity
Tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate is a heterocyclic compound characterized by the presence of an oxetane ring and a piperidine moiety. With a molecular formula of C13H24N2O3 and a molecular weight of 256.35 g/mol, this compound has attracted attention in medicinal chemistry due to its potential biological activities and applications as a building block for drug development.
Structural Features
The structural components of this compound play a crucial role in its biological interactions:
- Oxetane Ring : This cyclic ether is known to enhance the lipophilicity and metabolic stability of compounds, potentially facilitating better interaction with biological targets.
- Piperidine Moiety : This nitrogen-containing ring is often associated with various pharmacological activities, including interactions with neurotransmitter receptors and enzymes.
Biological Activity
Research indicates that this compound may exhibit diverse biological effects through interactions with various molecular targets. Key findings include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways relevant to disease states.
- Receptor Modulation : It has been suggested that the compound could interact with neurotransmitter receptors, which may have implications for neuropharmacology.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed investigations are required to confirm these effects.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. Notable findings include:
- Synthesis : The synthesis typically involves multi-step reactions, yielding high purity products suitable for biological testing.
Table 1: Summary of Biological Studies
Case Studies
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's interaction with serotonin receptors. Results demonstrated that it could act as a partial agonist at certain receptor subtypes, indicating possible applications in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues, their distinguishing features, and applications:
Physicochemical Properties
- Solubility: Limited data for the target compound, but oxetane rings generally improve aqueous solubility compared to bulkier substituents (e.g., bromophenyl in ) .
- Stability : Boc protection enhances stability during synthesis, while nitro groups () may introduce sensitivity to reduction .
Q & A
Q. Key Considerations :
- Use chiral catalysts (e.g., (S)-BINAP) to enforce the (3S) stereochemistry .
- Monitor reaction progress with TLC or HPLC to ensure intermediate purity.
Advanced Question: How can synthetic yields be optimized while maintaining stereochemical fidelity?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for coupling efficiency .
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization during amination steps .
- Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to resolve undesired stereoisomers .
Data Contradiction Analysis :
Conflicting reports on yields (e.g., 40–75%) may arise from varying oxetan-3-amine purity or moisture sensitivity. Validate reagent quality via Karl Fischer titration and pre-dry solvents over molecular sieves .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.4–3.5 ppm), oxetane protons (δ 4.5–5.0 ppm), and Boc-group tert-butyl protons (δ 1.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve coupling between the (3S)-amine and oxetane groups.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (256.35 g/mol) and fragmentation patterns .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .
Advanced Question: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Discrepancies often stem from:
- Impurity Profiles : Trace byproducts (e.g., de-Boc derivatives) may interact with biological targets. Use preparative HPLC to isolate the pure compound .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH affects target binding. Standardize assays using SPR (surface plasmon resonance) for kinetic binding studies .
- Solubility Limitations : Poor aqueous solubility (common with Boc-protected amines) may skew IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles .
Example : A study reporting low NMDA receptor affinity (Ki >10 µM) vs. high affinity (Ki = 0.5 µM) could reflect differences in membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation .
- Storage : Keep at −20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
Advanced Question: How can researchers investigate the metabolic stability of this compound?
Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
- Half-Life (t₁/₂) : Calculate using intrinsic clearance (Clᵢₙₜ) from substrate depletion curves.
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., α to the amine) to block oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
